![molecular formula C10H17NO B157126 2-Azaspiro[4.6]undecan-3-one CAS No. 134617-89-3](/img/structure/B157126.png)
2-Azaspiro[4.6]undecan-3-one
Overview
Description
2-Azaspiro[4.6]undecan-3-one is a compound that belongs to the class of azaspirocycles, which are characterized by the presence of a nitrogen atom within a spirocyclic framework. These compounds are of significant interest due to their presence in various natural products and potential pharmacological activities.
Synthesis Analysis
The synthesis of azaspirocyclic compounds, such as 2-azaspiro[4.6]undecan-3-one, has been explored through various synthetic routes. One approach involves the FeCl(3)-promoted synthesis of 2-azaspiro[4.6]undec-7-ene rings via ring expansion/cyclization/chlorination of N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols . Another method reported is the Prins cascade cyclization for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which demonstrates the versatility of the Prins reaction in constructing complex azaspirocycles . Additionally, a one-step synthesis of the 1-azaspiro[5.5]undecane skeleton, characteristic of histrionicotoxin alkaloids, has been achieved using Hg(OTf)2-catalyzed cycloisomerization .
Molecular Structure Analysis
The molecular structure of 2-azaspiro[4.6]undecan-3-one and related compounds is characterized by the presence of a spirocyclic framework that incorporates a nitrogen atom. This unique structural feature is common to the histrionicotoxin family of alkaloids and is associated with their biological activity .
Chemical Reactions Analysis
Azaspirocycles can undergo various chemical reactions, including cycloisomerization, which has been utilized in the synthesis of histrionicotoxin alkaloids . The Prins reaction is another key transformation that can be used to construct azaspirocyclic frameworks, as demonstrated in the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspirocycles like 2-azaspiro[4.6]undecan-3-one are influenced by their unique molecular structure. While specific details on the physical properties of 2-azaspiro[4.6]undecan-3-one are not provided in the papers, it can be inferred that the presence of the spirocyclic and azacyclic moieties would affect properties such as solubility, boiling point, and melting point. Chemical properties such as reactivity and stability would also be influenced by the presence of the nitrogen atom and the overall three-dimensional shape of the molecule.
Scientific Research Applications
Marine Derived Compounds
Marine natural products, especially those derived from sponges of the Verongiida order, include compounds with the 1,6-dioxa-2-azaspiro [4.6] undecane backbone like psammaplysins. These compounds have displayed a wide range of biological properties such as growth inhibition, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects (Youssef & Shaala, 2022).
Synthesis and Bioactivity
A variety of 3-azaspiro[5.5]undecane derivatives have been synthesized, some showing significant anticonvulsant properties. The structural features, particularly the hexahydro-1H-isoindole-1,3(2H)-dione core, play a crucial role in determining their anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2014). Moreover, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, a compound synthesized from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione, has been employed for synthesizing N-protected amino acid esters used in peptide synthesis, maintaining the enantiomeric purity of the amino acids (Rao et al., 2016).
Chemical Synthesis and Medicinal Chemistry
The 1-oxa-7-azaspiro[5.5]undecane and similar ring systems are pivotal cores in natural or synthetic products with significant biological activities, making them intriguing targets for chemical synthesis (Sinibaldi & Canet, 2008). Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine has been investigated as a soluble epoxide hydrolase (sEH) inhibitor, showing high solubility and low lipophilicity, indicating its potential in therapeutic applications such as cardiovascular disease, inflammation, and pain (Lukin et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-azaspiro[4.6]undecan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTWCCJCYBPHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CC(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633073 | |
Record name | 2-Azaspiro[4.6]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.6]undecan-3-one | |
CAS RN |
134617-89-3 | |
Record name | 2-Azaspiro[4.6]undecan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.